molecular formula C12H23ClO2S B13643364 1-Nonylcyclopropane-1-sulfonyl chloride

1-Nonylcyclopropane-1-sulfonyl chloride

Cat. No.: B13643364
M. Wt: 266.83 g/mol
InChI Key: YDXQEAZDMNHIRF-UHFFFAOYSA-N
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Description

1-Nonylcyclopropane-1-sulfonyl chloride is a sulfonyl chloride derivative featuring a cyclopropane ring substituted with a nonyl (C₉H₁₉) group and a sulfonyl chloride (-SO₂Cl) moiety. The nonyl substituent likely confers significant hydrophobicity, influencing solubility and applications in organic synthesis, surfactants, or lipid-soluble pharmaceuticals.

Properties

Molecular Formula

C12H23ClO2S

Molecular Weight

266.83 g/mol

IUPAC Name

1-nonylcyclopropane-1-sulfonyl chloride

InChI

InChI=1S/C12H23ClO2S/c1-2-3-4-5-6-7-8-9-12(10-11-12)16(13,14)15/h2-11H2,1H3

InChI Key

YDXQEAZDMNHIRF-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCC1(CC1)S(=O)(=O)Cl

Origin of Product

United States

Preparation Methods

Step 1: Formation of N-tert-butyl-(3-chloropropyl) sulfonamide Intermediate

  • Reaction: 3-chloropropane sulfonyl chloride is reacted with tert-butyl amine to form N-tert-butyl-(3-chloropropyl) sulfonamide.
  • Solvent: The reaction is conducted in an organic solvent poorly miscible with water, such as toluene (preferred), methyltetrahydrofuran, or tert-butyl methyl ether.
  • Base: A substantial excess of tert-butyl amine is used, often partially replaced by triethylamine to optimize reaction conditions.
  • Temperature: The reaction temperature is controlled between -10 °C and 20 °C to ensure efficient conversion.
  • Workup: After completion, the reaction mixture is treated with aqueous hydrochloric acid, followed by separation and washing of the organic layer. Water is removed azeotropically to yield the intermediate in solution form for the next step.

Step 2: Cyclopropane Ring Closure via Organolithium Reagent

  • Reaction: The N-tert-butyl-(3-chloropropyl) sulfonamide undergoes ring closure with an n-alkyl lithium reagent, preferably n-butyl lithium, to form cyclopropane sulfonic acid tert-butylamide.
  • Solvent System: The toluene solution from Step 1 is concentrated, then tetrahydrofuran is added to create a solvent mixture with a toluene:tetrahydrofuran ratio of approximately 1:3.
  • Reagent Stoichiometry: At least two equivalents of n-butyl lithium are required for effective ring closure.
  • Temperature: The reaction is maintained between -70 °C and 0 °C, preferably -50 °C to -20 °C.
  • Workup: After reaction completion, the mixture is warmed to ambient temperature, treated with water, and the organic layer is separated and washed to obtain the cyclopropane sulfonic acid tert-butylamide intermediate.

Step 3: Cleavage of tert-Butyl Protecting Group to Yield 1-Nonylcyclopropane-1-sulfonyl Chloride

  • Reaction: The tert-butyl group is cleaved under acidic conditions to yield the target sulfonyl chloride.
  • Acid: Formic acid or a mixture of formic acid and water is used as a more environmentally friendly alternative to trifluoroacetic acid.
  • Temperature: The reaction is conducted between 60 °C and 100 °C, preferably 70 °C to 90 °C.
  • Additional Conditions: Nitrogen bubbling during the reaction ensures complete conversion.
  • Isolation: Residual formic acid is removed by co-evaporation with toluene, followed by crystallization from a toluene/ethanol mixture (preferably with a toluene:ethanol ratio > 3:1).
  • Yield and Purity: The overall yield of cyclopropyl sulfonamide is approximately 70-75%, with purity exceeding 99% by area percentage.

Summary Table of Preparation Steps

Step Reaction Description Reagents/Solvents Conditions Notes
1 Formation of N-tert-butyl-(3-chloropropyl) sulfonamide 3-chloropropane sulfonyl chloride, tert-butyl amine, triethylamine, toluene -10 to 20 °C, aqueous HCl workup Excess tert-butyl amine partially replaced by triethylamine
2 Cyclopropane ring closure N-tert-butyl-(3-chloropropyl) sulfonamide, n-butyl lithium, toluene/THF (1:3) -70 to 0 °C (preferably -50 to -20 °C), aqueous workup At least 2 equiv. n-butyl lithium required
3 Cleavage of tert-butyl group to yield sulfonyl chloride Cyclopropane sulfonic acid tert-butylamide, formic acid/water 60 to 100 °C (preferably 70 to 90 °C), N2 bubbling Environmentally friendly alternative to trifluoroacetic acid

Research Findings and Environmental Considerations

  • The described process avoids isolation of intermediates, improving efficiency and scalability.
  • Substitution of trifluoroacetic acid with formic acid reduces environmental impact and facilitates safer scale-up.
  • Use of toluene and tetrahydrofuran as solvents balances solubility and reaction control.
  • The process yields high-purity product suitable for further applications in biologically active compound synthesis.
  • The method is supported by patent WO2009053281A1 and corroborated by literature on cyclopropyl sulfonamide synthesis (e.g., J. Li et al., Synlett 2006, No.5, 725-728).

Chemical Reactions Analysis

Types of Reactions

1-Nonylcyclopropane-1-sulfonyl chloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

    Sulfonamides: Formed by the reaction with amines.

    Sulfonates: Formed by the reaction with alcohols and phenols.

    Sulfonic Acids: Formed by hydrolysis.

Mechanism of Action

The mechanism of action of 1-Nonylcyclopropane-1-sulfonyl chloride involves the formation of sulfonyl derivatives through nucleophilic substitution reactions. The sulfonyl group acts as an electrophile, attracting nucleophiles to form stable products . This reactivity is due to the electron-withdrawing nature of the sulfonyl group, which makes the sulfur atom highly electrophilic.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below highlights key differences between 1-nonylcyclopropane-1-sulfonyl chloride and structurally related sulfonyl chlorides:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent Key Properties/Applications References
1-Nonylcyclopropane-1-sulfonyl chloride* C₁₂H₂₃ClO₂S ~262.84 (calculated) Nonyl (C₉H₁₉) High hydrophobicity; potential surfactant use N/A
1-Phenylcyclopropane-1-sulfonyl chloride C₉H₉ClO₂S 216.00 Phenyl (C₆H₅) Stabilized via aromatic resonance; used in cross-coupling reactions
1-Allylcyclopropane-1-sulfonyl chloride C₆H₉ClO₂S 180.65 Allyl (C₃H₅) Moderate reactivity; intermediate in synthesis
1-Methylcyclopropane-1-sulfonyl chloride C₄H₇ClO₂S 154.62 Methyl (CH₃) Compact structure; high volatility
Propane-1-sulfonyl chloride C₃H₇ClO₂S 142.60 Linear propane No cyclopropane strain; standard sulfonylating agent

Substituent Effects on Properties

  • However, bulky substituents like nonyl may hinder reaction kinetics due to steric hindrance .
  • Solubility: Nonyl and phenyl groups reduce water solubility compared to methyl or allyl derivatives. For example, 1-phenylcyclopropane-1-sulfonyl chloride is sparingly soluble in polar solvents , while propane-1-sulfonyl chloride (linear) exhibits better aqueous miscibility .
  • Applications: Nonyl derivative: Potential use in lipid membrane studies or as a hydrophobic linker in drug design. Phenyl derivative: Applied in aromatic sulfonamide synthesis due to resonance stabilization . Allyl derivative: Used in click chemistry or polymer cross-linking .

Q & A

Q. What are the recommended synthetic routes for 1-Nonylcyclopropane-1-sulfonyl chloride in academic laboratories?

The synthesis typically involves chlorination of the corresponding sulfonic acid using reagents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). For cyclopropane-containing sulfonyl chlorides, the reaction must be conducted under anhydrous conditions to avoid hydrolysis. A stepwise approach includes:

  • Sulfonic Acid Preparation : Reacting 1-nonylcyclopropane with sulfur trioxide (SO₃) or fuming sulfuric acid.
  • Chlorination : Adding SOCl₂ dropwise under reflux (60–80°C) with catalytic dimethylformamide (DMF) to enhance reactivity.
  • Purification : Distillation under reduced pressure or recrystallization from non-polar solvents. Key Considerations: Monitor reaction progress via TLC or FT-IR for S=O and S-Cl bond signatures (1,150–1,350 cm⁻¹ and 500–600 cm⁻¹, respectively) .

Q. How should researchers handle and store 1-Nonylcyclopropane-1-sulfonyl chloride to ensure stability?

This compound is moisture-sensitive due to the sulfonyl chloride group. Recommended protocols include:

  • Storage : In airtight, amber glass vials under inert gas (argon/nitrogen) at –20°C.
  • Handling : Use anhydrous solvents (e.g., dried dichloromethane) and gloveboxes for moisture-free environments.
  • Safety : Wear acid-resistant gloves and goggles, as hydrolysis releases HCl gas. Validation: Stability tests via ¹H NMR over 48 hours in CDCl₃ can confirm absence of decomposition .

Q. What spectroscopic techniques are optimal for characterizing 1-Nonylcyclopropane-1-sulfonyl chloride?

  • ¹H/¹³C NMR : Cyclopropane protons resonate as a distinct multiplet (δ 0.8–1.5 ppm), while the sulfonyl chloride group deshields adjacent carbons (δ 50–70 ppm).
  • FT-IR : Confirm S-Cl (500–600 cm⁻¹) and S=O (1,150–1,350 cm⁻¹) stretches.
  • Mass Spectrometry (EI-MS) : Look for molecular ion [M]⁺ and fragment ions from cyclopropane ring cleavage. Data Interpretation: Compare with PubChem spectral libraries for analogous sulfonyl chlorides .

Advanced Research Questions

Q. How does the cyclopropane ring influence the reactivity of 1-Nonylcyclopropane-1-sulfonyl chloride in nucleophilic substitutions?

The strained cyclopropane ring increases electrophilicity at the sulfonyl center, accelerating reactions with amines or alcohols. However, steric hindrance from the nonyl chain may reduce accessibility.

  • Kinetic Studies : Conduct pseudo-first-order reactions with varying nucleophile concentrations (e.g., aniline) in THF at 25°C. Monitor via HPLC to calculate rate constants.
  • Byproduct Analysis : Use GC-MS to identify side products (e.g., ring-opened derivatives from acid catalysis). Contradictions: Conflicting yield data may arise from solvent polarity effects—polar aprotic solvents (DMF) enhance reactivity but may destabilize the cyclopropane .

Q. What strategies mitigate competing hydrolysis during sulfonamide synthesis with 1-Nonylcyclopropane-1-sulfonyl chloride?

Hydrolysis competes with nucleophilic substitution. Methodological optimizations include:

  • Solvent Selection : Use dichloromethane or toluene to reduce water solubility.
  • Base Addition : Triethylamine (TEA) or 4-dimethylaminopyridine (DMAP) scavenges HCl, shifting equilibrium toward sulfonamide formation.
  • Low-Temperature Reactions : Perform reactions at 0–5°C to slow hydrolysis. Validation: Compare yields and purity (HPLC) under varying conditions. Contradictory reports on base efficacy may stem from amine nucleophilicity differences .

Q. How can computational modeling predict the regioselectivity of 1-Nonylcyclopropane-1-sulfonyl chloride in multi-step syntheses?

Density Functional Theory (DFT) simulations (e.g., B3LYP/6-31G*) model:

  • Electrostatic Potential Maps : Identify electron-deficient sulfonyl centers.
  • Transition States : Predict activation barriers for nucleophilic attack vs. side reactions.
  • Solvent Effects : Include implicit solvent models (PCM) to assess solvent polarity impacts. Validation: Correlate computational predictions with experimental LC-MS/MS data for intermediates .

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